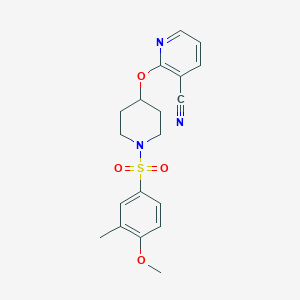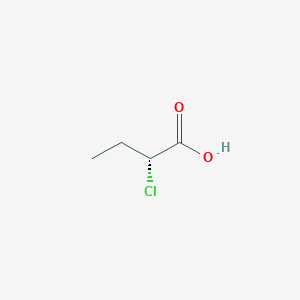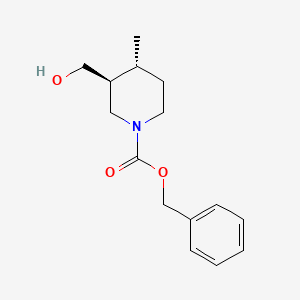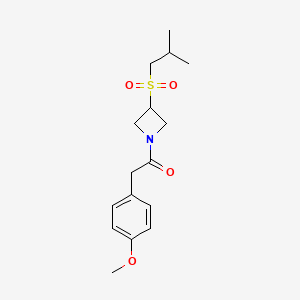![molecular formula C11H6F6N4O2 B2971567 1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole CAS No. 477890-14-5](/img/structure/B2971567.png)
1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole (hereafter referred to as 1-TPMNT) is a trifluoromethylated phenyl-substituted nitro triazole. It is a synthetic compound that has recently been investigated for its potential applications in scientific research. This molecule has several unique properties that make it an attractive candidate for a variety of research applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole' involves the reaction of 3,5-bis(trifluoromethyl)aniline with methyl propiolate to form 1-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-1-propen-3-ol. This intermediate is then reacted with sodium azide to form the desired product.
Starting Materials
3,5-bis(trifluoromethyl)aniline, methyl propiolate, sodium azide
Reaction
Step 1: 3,5-bis(trifluoromethyl)aniline is reacted with methyl propiolate in the presence of a base such as potassium carbonate to form 1-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-1-propen-3-ol., Step 2: The intermediate 1-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-1-propen-3-ol is then reacted with sodium azide in the presence of a copper catalyst to form the desired product, 1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole.
Mechanism Of Action
The exact mechanism of action of 1-TPMNT is not yet fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to changes in biochemical processes. This interaction is thought to be mediated by the trifluoromethyl groups of the molecule, which can interact with the active sites of enzymes and other proteins.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-TPMNT are still being studied. However, some studies have shown that it can inhibit certain enzymes, leading to changes in metabolic pathways and other biochemical processes. In addition, it has been shown to have anti-cancer properties and to be a potential drug delivery agent.
Advantages And Limitations For Lab Experiments
1-TPMNT has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It is also relatively non-toxic and has low volatility, making it safe to handle in the laboratory. However, it is not soluble in water and must be dissolved in an organic solvent for use in experiments.
Future Directions
1-TPMNT has a wide range of potential applications in scientific research, and there are many potential future directions for its use. These include further investigation of its potential as an enzyme inhibitor, as an anti-cancer agent, and as a drug delivery agent. In addition, further research could be conducted into its use as a catalyst in chemical reactions, its potential applications in coordination chemistry, and its potential to interact with other proteins in the body. Finally, further research could be conducted into its potential for use in organic synthesis, as well as its potential for use in other areas of research.
Scientific Research Applications
1-TPMNT has been investigated for its potential applications in various areas of scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. In addition, it has been studied as a potential inhibitor of enzymes, as a potential anti-cancer agent, and as a potential drug delivery agent.
properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitrotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N4O2/c1-5-9(21(22)23)18-19-20(5)8-3-6(10(12,13)14)2-7(4-8)11(15,16)17/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHHHHGBXIIWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2971485.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2971488.png)
![3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2971490.png)

![Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(2-oxopropyl)purin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2971492.png)

![9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971495.png)


![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide](/img/structure/B2971503.png)
![6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2971504.png)
